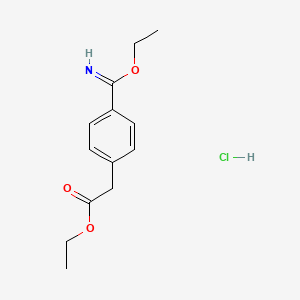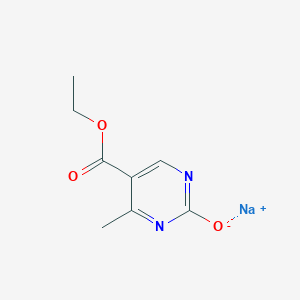
5-Etoxi-carbonil-4-metil-pirimidin-2-olato de sodio
Descripción general
Descripción
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is a chemical compound used in scientific research. It has a molecular weight of 204.16 and its molecular formula is C8H9N2NaO3 .
Molecular Structure Analysis
The molecular structure of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is represented by the formula C8H9N2NaO3 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has a molecular weight of 204.16 . More detailed physical and chemical properties such as boiling point, solubility, and stability under various conditions would require further experimental data.Mecanismo De Acción
The mechanism of action of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to the disruption of DNA synthesis and cell division, which is believed to be responsible for its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to modulate the immune system by increasing the production of cytokines and stimulating the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been reported to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, its solubility in water is limited, which can pose challenges in certain experiments.
Direcciones Futuras
There are several future directions for the study of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate. One potential direction is the development of novel therapeutic agents based on its chemical structure. Researchers can explore the use of this compound as a lead compound for drug discovery and optimization. Another potential direction is the investigation of its mechanism of action and its potential use in combination therapy with other drugs. Finally, the study of its pharmacokinetics and pharmacodynamics can provide valuable insights into its efficacy and safety in clinical settings.
Aplicaciones Científicas De Investigación
Agentes Neuroprotectores y Antineuroinflamatorios
El 5-Etoxi-carbonil-4-metil-pirimidin-2-olato de sodio se puede utilizar en la síntesis de híbridos de triazol-pirimidina, que han mostrado prometedoras propiedades neuroprotectoras y antiinflamatorias . Estos compuestos han sido evaluados por su potencial en el tratamiento de enfermedades neurodegenerativas, accidentes cerebrovasculares isquémicos y lesiones cerebrales traumáticas .
Aplicaciones Antivirales
La pirimidina y sus derivados, que se pueden sintetizar utilizando this compound, han demostrado tener actividad antiviral .
Aplicaciones Anticancerígenas
Estos compuestos también tienen potenciales propiedades anticancerígenas, lo que los convierte en un tema de interés en la investigación del cáncer .
Aplicaciones Antioxidantes
La actividad antioxidante de la pirimidina y sus derivados se puede aprovechar en diversas aplicaciones de investigación científica .
Aplicaciones Antimicrobianas
La pirimidina y sus derivados han mostrado actividad antimicrobiana, lo que puede ser útil en el desarrollo de nuevos agentes antimicrobianos .
Síntesis de Derivados de Pirimido[4,5-d]pirimidina
El this compound se puede utilizar en la síntesis de nuevos derivados de pirimido[4,5-d]pirimidina . Estos compuestos han mostrado variada actividad biológica, incluyendo propiedades antiproliferativas, antioxidantes, antiinflamatorias, hepatoprotectoras, diuréticas, antimicrobianas y antihipertensivas .
Inhibidores de Fosfodiesterasa, Dihidrofolato Reductasa, RAF Kinasa y P38 Proteína Kinasa
Las pirimido[4,5-d]pirimidinas, que se pueden sintetizar utilizando this compound, son conocidas por inhibir la fosfodiesterasa, la dihidrofolato reductasa, la RAF kinasa y la P38 proteína kinasa .
Intermediarios de Síntesis Química
El this compound se utiliza como intermediario en la síntesis química .
Propiedades
IUPAC Name |
sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRREORJZJENS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)

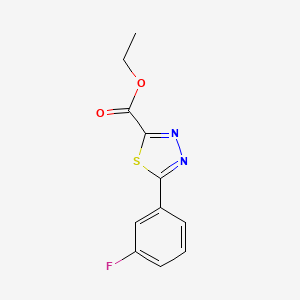
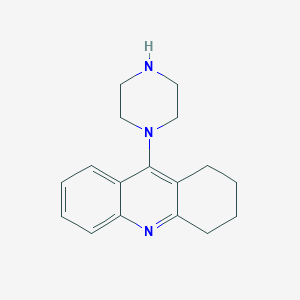

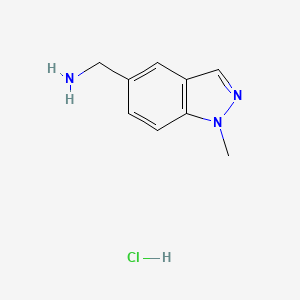
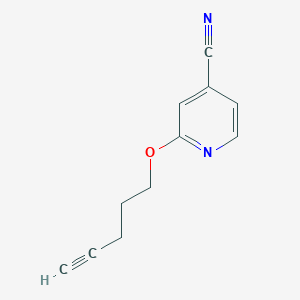

![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)
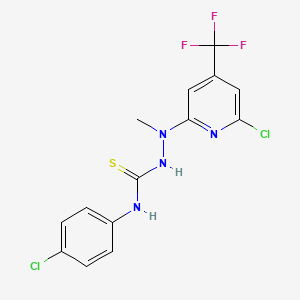
![2-Bromomethyl-5-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413144.png)
